molecular formula C16H24NO8P B558040 Boc-Tyr(PO3Me2)-OH CAS No. 92264-99-8

Boc-Tyr(PO3Me2)-OH

Cat. No.: B558040
CAS No.: 92264-99-8
M. Wt: 389.34 g/mol
InChI Key: SPVKDJVZEGSJSS-ZDUSSCGKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Tyr(PO3Me2)-OH typically involves the protection of the amino group of tyrosine with a tert-butoxycarbonyl (Boc) group, followed by the phosphorylation of the hydroxyl group on the tyrosine side chain. The reaction conditions often include the use of specific reagents such as tert-butyl dicarbonate for Boc protection and dimethyl phosphite for phosphorylation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and products .

Chemical Reactions Analysis

Types of Reactions

Boc-Tyr(PO3Me2)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require catalysts or specific solvents to facilitate the exchange of functional groups .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while substitution reactions can yield various phosphorylated or dephosphorylated tyrosine derivatives .

Scientific Research Applications

Boc-Tyr(PO3Me2)-OH has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.

    Biology: Studied for its role in protein-protein interactions and enzyme activity.

    Medicine: Investigated for its potential in drug development and as a biochemical probe.

    Industry: Utilized in the production of pharmaceuticals and biochemical reagents.

Mechanism of Action

The mechanism of action of Boc-Tyr(PO3Me2)-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphate group can mimic natural phosphorylation sites, allowing the compound to modulate enzyme activity and protein interactions. This makes it a valuable tool for studying phosphorylation-dependent processes in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual protection (Boc and phosphate) and its ability to undergo various chemical modifications. This makes it particularly useful in peptide synthesis and biochemical research, where precise control over functional groups is essential .

Properties

IUPAC Name

(2S)-3-(4-dimethoxyphosphoryloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24NO8P/c1-16(2,3)24-15(20)17-13(14(18)19)10-11-6-8-12(9-7-11)25-26(21,22-4)23-5/h6-9,13H,10H2,1-5H3,(H,17,20)(H,18,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVKDJVZEGSJSS-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OP(=O)(OC)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(OC)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Boc-Tyr(PO3Me2)-OH a valuable tool in peptide synthesis, particularly for incorporating phosphotyrosine?

A1: this compound is a derivative of tyrosine where the phenolic hydroxyl group is protected as a dimethyl phosphate ester, and the amino group is protected with a Boc group. This dual protection strategy is crucial for successfully incorporating phosphotyrosine into peptide sequences using solution-phase synthesis [].

  • Solution-Phase Compatibility: Solution-phase synthesis relies on protecting groups that can be selectively removed under specific conditions. The Boc and dimethyl phosphate groups in this compound are cleavable under orthogonal conditions, making it compatible with this synthesis method [].

Q2: The research mentions a two-stage deprotection process after incorporating this compound. Could you elaborate on this process?

A2: The two-stage deprotection is essential for revealing the free phosphotyrosine residue while preserving the integrity of the synthesized peptide. Here's a breakdown:

  1. Phosphate Deprotection: This step specifically targets the removal of the dimethyl phosphate groups, revealing the free phosphotyrosine residue. The research highlights three effective methods []:

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